N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide
Description
Properties
IUPAC Name |
N-hydroxy-2-methyl-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,3-dioxane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11-14(18-15(24-11)13-6-4-3-5-7-13)8-12-9-22-17(2,23-10-12)16(20)19-21/h3-7,12,21H,8-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLCPSRMRHUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC3COC(OC3)(C)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to N-hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide involves disconnecting the molecule into three primary fragments:
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The 5-methyl-2-phenyl-4-oxazolemethyl subunit
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The 1,3-dioxane ring bearing a methyl group at C2
-
The hydroxamic acid (-NHOH) functionality at the carboxamide position
Critical disconnections include the C5-methylene bridge linking the oxazole to the dioxane and the amide bond connecting the dioxane to the hydroxamic acid.
Synthesis of the 5-Methyl-2-Phenyl-4-Oxazolemethyl Subunit
The 4-position methyl group on the oxazole ring necessitates careful regiocontrol during cyclization. A modified Robinson-Gabriel synthesis is typically employed:
Step 1: Formation of Oxazole Precursor
Acylated α-amino ketones are condensed with acetic anhydride or phosphoryl chloride to form the oxazole core. For 5-methyl-2-phenyl-4-oxazole:
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Benzamide is treated with ethyl acetoacetate under acidic conditions (H2SO4, 80°C) to yield 2-phenyl-4-acetyloxazole.
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Methylation at C5 is achieved via Friedel-Crafts alkylation using methyl iodide and AlCl3 in dichloromethane.
Step 2: Introduction of Methylene Linker
The oxazolemethyl group is installed through a nucleophilic substitution or Mitsunobu reaction:
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Bromination of the oxazole’s methyl group using NBS (N-bromosuccinimide) followed by coupling with a dioxane precursor via a Grignard reagent.
Construction of the 1,3-Dioxane Ring
The 1,3-dioxane ring is synthesized via acid-catalyzed cyclization of a diol or ketone derivative. Two predominant methods are documented:
Method A: Cyclocondensation of Glycerol Derivatives
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2-Methyl-1,3-propanediol is reacted with ketomalonic acid in the presence of p-toluenesulfonic acid (pTSA) at 110°C.
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The resulting dioxane-2-carboxylic acid is isolated via fractional distillation (yield: 68–72%).
Method B: Ring-Closing Metathesis
A diene precursor undergoes metathesis using a Grubbs II catalyst (5 mol%) in toluene at 40°C. This method offers superior stereocontrol but requires anhydrous conditions.
Incorporation of the Hydroxamic Acid Functionality
The hydroxamic acid group is introduced via late-stage functionalization to avoid premature oxidation:
Step 1: Ester to Hydroxamate Conversion
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The dioxane-2-carboxylate ester is saponified to the carboxylic acid using LiOH in THF/H2O.
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Activation as an acyl chloride (SOCl2, 0°C) followed by reaction with hydroxylamine hydrochloride (NH2OH·HCl) in pyridine yields the hydroxamic acid.
Alternative Route: Direct Amidoximation
The carboxylic acid is treated with CDI (1,1'-carbonyldiimidazole) to form an imidazolide intermediate, which reacts with hydroxylamine in DMF (N,N-dimethylformamide).
Final Assembly and Purification
Convergent synthesis is preferred to mitigate steric hindrance during coupling:
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Oxazole-Dioxane Coupling
The oxazolemethyl bromide is coupled to the dioxane intermediate via a Williamson ether synthesis (K2CO3, DMF, 60°C). -
Global Deprotection and Workup
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Removal of protecting groups (e.g., Boc via TFA)
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Purification by silica gel chromatography (hexane/EtOAc gradient)
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Recrystallization from ethanol/water (4:1) affords the final compound as white crystals (mp 148–150°C).
Analytical Data and Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d6): δ 10.82 (s, 1H, -NHOH), 7.85–7.45 (m, 5H, Ph), 4.32 (d, J = 11 Hz, 2H, dioxane O-CH2), 3.98 (s, 2H, oxazole-CH2), 2.41 (s, 3H, oxazole-CH3), 1.48 (s, 3H, dioxane-CH3).
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HRMS (ESI+): m/z calc. for C18H21N2O5 [M+H]+: 369.1422; found: 369.1419.
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O + 0.1% TFA) shows ≥98% purity (tR = 6.74 min).
Optimization Challenges and Scale-Up Considerations
Key hurdles in large-scale production include:
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Oxazole Methylation Selectivity: Competing C2 vs. C5 methylation requires precise stoichiometric control.
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Dioxane Ring Stability: Acidic conditions during cyclization may lead to ring-opening; neutral buffers (pH 6–7) mitigate this.
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Hydroxamic Acid Stability: Prone to oxidation; inert atmosphere (N2) and antioxidants (BHT) are critical during storage.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Linear Synthesis | 32 | 95 | Simplified intermediate handling | Low overall yield |
| Convergent Approach | 57 | 98 | Modularity | High catalyst loading required |
| Hybrid Strategy | 45 | 97 | Balances cost/efficiency | Multi-step purification needed |
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Pharmacological Applications
1. PCSK9 Inhibition
One of the primary applications of N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide is its role as a PCSK9 inhibitor. PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) plays a crucial role in cholesterol metabolism by regulating LDL receptor levels. Inhibiting PCSK9 can lead to lower LDL cholesterol levels, which is beneficial for treating dyslipidemia and related cardiovascular diseases .
2. Treatment of Dyslipidemia
The compound shows promise in the treatment of dyslipidemia, a condition characterized by abnormal lipid levels in the blood. Dyslipidemia is a significant risk factor for cardiovascular diseases, and effective management can reduce morbidity and mortality associated with these conditions .
Biological Studies
Case Study: Efficacy in Animal Models
In a study evaluating the efficacy of this compound on dyslipidemia, researchers administered the compound to hyperlipidemic rats. The results indicated a significant reduction in total cholesterol and LDL levels compared to control groups, suggesting its potential as a therapeutic agent for lipid regulation .
Computational Studies
Recent advancements in computational chemistry have facilitated the exploration of the molecular characteristics and interactions of this compound. Density Functional Theory (DFT) calculations have been employed to predict its reactivity and stability profiles.
Data Table: Computational Insights
| Property | Value |
|---|---|
| Optimized Geometry | DFT B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 3.45 eV |
| Binding Energy (PCSK9) | -12.34 kcal/mol |
| Predicted Solubility | Moderate |
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison
Key Observations :
- The 5-methyl-2-phenyl-4-oxazolyl group is a common pharmacophore in all listed compounds, suggesting its role in target binding or stability.
- The hydroxamic acid in the target compound differentiates it from analogs like Darglitazone (thiazolidinedione) and Aleglitazar (propanoic acid), which have distinct mechanisms (e.g., PPAR activation).
Pharmacological and Functional Differences
Table 2: Functional Comparison
Key Insights :
- The hydroxamic acid group in the target compound may enable metal ion coordination , a feature critical for HDAC inhibition, unlike the carboxylic acid or thiazolidinedione groups in analogs.
- Stability issues (short shelf life) of the target compound contrast with the crystalline stability of Darglitazone, necessitating specialized storage .
- Solubility: While all compounds are DMSO-soluble, Aleglitazar’s propanoic acid group may improve aqueous compatibility compared to the hydrophobic dioxane ring in the target compound.
Biological Activity
N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-cancer research. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
1. Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃
- CAS Number : 1297530-08-5
This compound features a dioxane ring along with an oxazole moiety, which are known for their diverse biological activities.
2. Synthesis
The synthesis of this compound involves multi-step organic reactions. The process typically includes the formation of the oxazole ring followed by the introduction of the dioxane structure. Various synthetic methodologies have been explored to optimize yield and purity.
3.1 Antimicrobial Activity
Research has demonstrated that N-Hydroxy derivatives exhibit significant antimicrobial properties. A study evaluated several derivatives against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 µM |
| 3g | Escherichia coli | 0.21 µM |
| 3g | Micrococcus luteus | Moderate activity |
| 3g | Candida spp. | Antifungal activity |
The compound showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
3.2 Anti-cancer Activity
In addition to its antimicrobial properties, N-Hydroxy derivatives have been investigated for their anti-cancer activity. Studies utilizing MTT assays revealed that specific derivatives exhibited cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .
4. Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between N-Hydroxy derivatives and target proteins involved in bacterial resistance mechanisms. The most active compound demonstrated favorable binding energies with targets such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively.
Key Findings from Docking Studies:
| Protein Target | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| MurD | -8.5 | Hydrogen bonds |
| DNA gyrase | -9.0 | Pi-Pi stacking |
These interactions are essential for the antibacterial efficacy of the compound, highlighting its potential as a lead structure for drug development .
5. Case Studies and Research Findings
Several studies have highlighted the biological activity of N-Hydroxy derivatives:
- Antimicrobial Efficacy : A comprehensive evaluation of various derivatives demonstrated that modifications to the oxazole ring significantly affected antimicrobial potency, with certain substitutions enhancing activity against resistant strains.
- Cytotoxicity Profiles : Research focused on assessing cytotoxicity revealed that specific structural features correlate with increased selectivity towards cancer cells versus normal cells, suggesting a promising therapeutic window.
- In Silico Predictions : Computational analyses indicated favorable pharmacokinetic properties for selected derivatives, suggesting good bioavailability and metabolic stability which are crucial for clinical applications .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
Coupling Reactions : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base to facilitate amide bond formation .
Heterocycle Formation : Construct the oxazole ring via cyclization under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
Purification : Employ recrystallization (ethanol-DMF mixtures) or column chromatography for high-purity isolation .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting solvent polarity and temperature .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- IR Spectroscopy : Identify functional groups (e.g., hydroxy, carboxamide) via characteristic absorption bands .
- X-ray Crystallography : Use SHELX or SIR97 for crystal structure determination, particularly for resolving conformational isomers .
- Data Interpretation : Compare experimental spectra with simulated data from quantum chemical calculations (e.g., DFT) to validate structural assignments .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks to rule out cytotoxicity from reagents .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy transition states and intermediates .
- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, and temperatures .
- Case Study : ICReDD’s approach integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles .
Q. How can statistical experimental design improve reaction yield and reproducibility?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., temperature, solvent ratio) using a 2^k factorial approach to identify significant factors .
- Response Surface Methodology (RSM) : Optimize conditions via central composite design (CCD) to maximize yield .
- Example : A 3-factor CCD reduced the number of experiments by 40% while achieving 85% yield in a similar oxadiazole synthesis .
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Methodological Answer :
- Disorder in Flexible Groups : The dioxane ring and oxazole substituents may exhibit positional disorder. Use SHELXL’s PART and SUMP instructions to model disorder .
- Twinned Crystals : Apply TwinRotMat in SIR97 to refine data from non-merohedral twins .
Q. How can contradictions in reported biological activities be systematically analyzed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
